(4-(Bromomethyl)phenyl)triphenylsilane
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Overview
Description
(4-(Bromomethyl)phenyl)triphenylsilane: is a chemical compound with the molecular formula C25H21BrSi and a molecular weight of 429.436 g/mol . It is a member of the organosilicon compounds, which are known for their diverse applications in various fields such as materials science, organic synthesis, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Bromomethyl)phenyl)triphenylsilane typically involves the reaction of triphenylsilane with 4-(bromomethyl)benzene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or nickel to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (4-(Bromomethyl)phenyl)triphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as , , and .
Oxidation Reactions: The compound can be oxidized to form corresponding or .
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylphenyltriphenylsilane .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include , , and .
Oxidation Reactions: Reagents such as and are used.
Reduction Reactions: Lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include , , and .
Oxidation Reactions: Products include and .
Reduction Reactions: The major product is methylphenyltriphenylsilane .
Scientific Research Applications
Chemistry: (4-(Bromomethyl)phenyl)triphenylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in cross-coupling reactions to form carbon-silicon bonds, which are essential in the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is used as a labeling reagent for the modification of biomolecules. It helps in the study of protein-protein interactions and enzyme mechanisms .
Medicine: It is used in the synthesis of silicon-containing drugs , which have shown promising results in the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of silicon-based polymers and resins . These materials have applications in coatings, adhesives, and electronic devices .
Mechanism of Action
The mechanism of action of (4-(Bromomethyl)phenyl)triphenylsilane involves its ability to form stable carbon-silicon bonds. This property is exploited in various chemical reactions to modify the structure and function of target molecules.
Comparison with Similar Compounds
- (4-Methoxyphenyl)triphenylsilane
- (4-Chlorobenzyl)triphenylsilane
- (4-Fluorobenzyl)triphenylsilane
- (4-Methoxybenzoyl)triphenylsilane
- (3-(Trifluoromethyl)phenyl)triphenylsilane
Comparison: (4-(Bromomethyl)phenyl)triphenylsilane is unique due to the presence of the bromomethyl group, which provides a versatile site for further chemical modifications. This distinguishes it from other similar compounds that may have different substituents such as methoxy , chloro , fluoro , or trifluoromethyl groups. The bromomethyl group enhances the reactivity of the compound, making it suitable for a wide range of applications in synthetic chemistry and material science .
Properties
CAS No. |
18765-69-0 |
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Molecular Formula |
C25H21BrSi |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
[4-(bromomethyl)phenyl]-triphenylsilane |
InChI |
InChI=1S/C25H21BrSi/c26-20-21-16-18-25(19-17-21)27(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H,20H2 |
InChI Key |
IHEIGHIJXJBEQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)CBr |
Origin of Product |
United States |
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